

Application Note: HPLC Analysis of 1H-Benzimidazole-5-Carbohydrazide

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Compound of Interest

Compound Name: **1H-benzimidazole-5-carbohydrazide**

Cat. No.: **B026399**

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **1H-benzimidazole-5-carbohydrazide**. This compound and its derivatives are of significant interest in pharmaceutical research for their potential therapeutic activities, including antimalarial, cytotoxic, and antitubercular properties.^[1] ^[2] The described method utilizes a reversed-phase C18 column with UV detection, providing a foundation for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

1H-benzimidazole-5-carbohydrazide is a heterocyclic compound featuring a benzimidazole core, a privileged structure in medicinal chemistry.^[3]^[4] Accurate and precise analytical methods are crucial for the evaluation of this compound in various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.^[5] This application note presents a starting HPLC method, along with detailed protocols for method validation to ensure its suitability for its intended purpose. The method is based on established analytical approaches for related benzimidazole derivatives.^[6]^[7]^[8]

Chromatographic Conditions

A recommended starting point for the HPLC analysis of **1H-benzimidazole-5-carbohydrazide** is outlined below. Optimization may be required based on specific instrumentation and sample matrices.

Parameter	Recommended Condition
Column	C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile and 0.02 M Phosphate Buffer (pH 3.5) (30:70 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 275 nm
Injection Volume	10 μ L
Column Temperature	30 °C
Run Time	10 minutes

Experimental Protocols

Standard Solution Preparation:

- Accurately weigh approximately 10 mg of **1H-benzimidazole-5-carbohydrazide** reference standard.
- Dissolve the standard in a suitable solvent, such as methanol or a mixture of the mobile phase, to create a 1 mg/mL stock solution. Sonication may be used to aid dissolution.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Sample Solution Preparation:

- For bulk drug substance, accurately weigh a quantity of the sample and prepare a solution with a target concentration within the calibration range using the mobile phase as the diluent.
- For formulated products, the sample preparation will depend on the matrix. It may involve extraction, dissolution, and filtration steps to remove excipients.
- Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Method validation should be performed to ensure the reliability of the analytical data. The following parameters should be assessed according to ICH guidelines:

1. Specificity:

- Inject a blank (diluent), a standard solution, and a sample solution.
- The chromatograms should demonstrate that there are no interfering peaks from the diluent or matrix at the retention time of **1H-benzimidazole-5-carbohydrazide**.

2. Linearity:

- Inject the series of standard solutions (e.g., five concentrations) in triplicate.
- Plot a calibration curve of the peak area versus the concentration.
- The correlation coefficient (r^2) should be ≥ 0.999 .

3. Accuracy (Recovery):

- Perform recovery studies by spiking a placebo or sample matrix with known amounts of the standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Analyze the spiked samples in triplicate.
- The mean recovery should be within 98-102%.

4. Precision:

- Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
- Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.
- The relative standard deviation (RSD) for both repeatability and intermediate precision should be $\leq 2\%$.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

- LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
- $LOD = 3.3 * (\text{Standard Deviation of the Intercept} / \text{Slope})$
- $LOQ = 10 * (\text{Standard Deviation of the Intercept} / \text{Slope})$

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

Concentration ($\mu\text{g/mL}$)	Mean Peak Area	RSD (%)
1		
10		
25		
50		
100		

| Correlation Coefficient (r^2) | \multicolumn{2}{c}{} |

Table 2: Accuracy (Recovery) Data

Spiked Level (%)	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	Mean Recovery (%)
80				
100				
120				

Table 3: Precision Data

	Repeatability (Intra-day)	Intermediate Precision (Inter-day)
Mean Peak Area		
Standard Deviation		

| RSD (%) || |

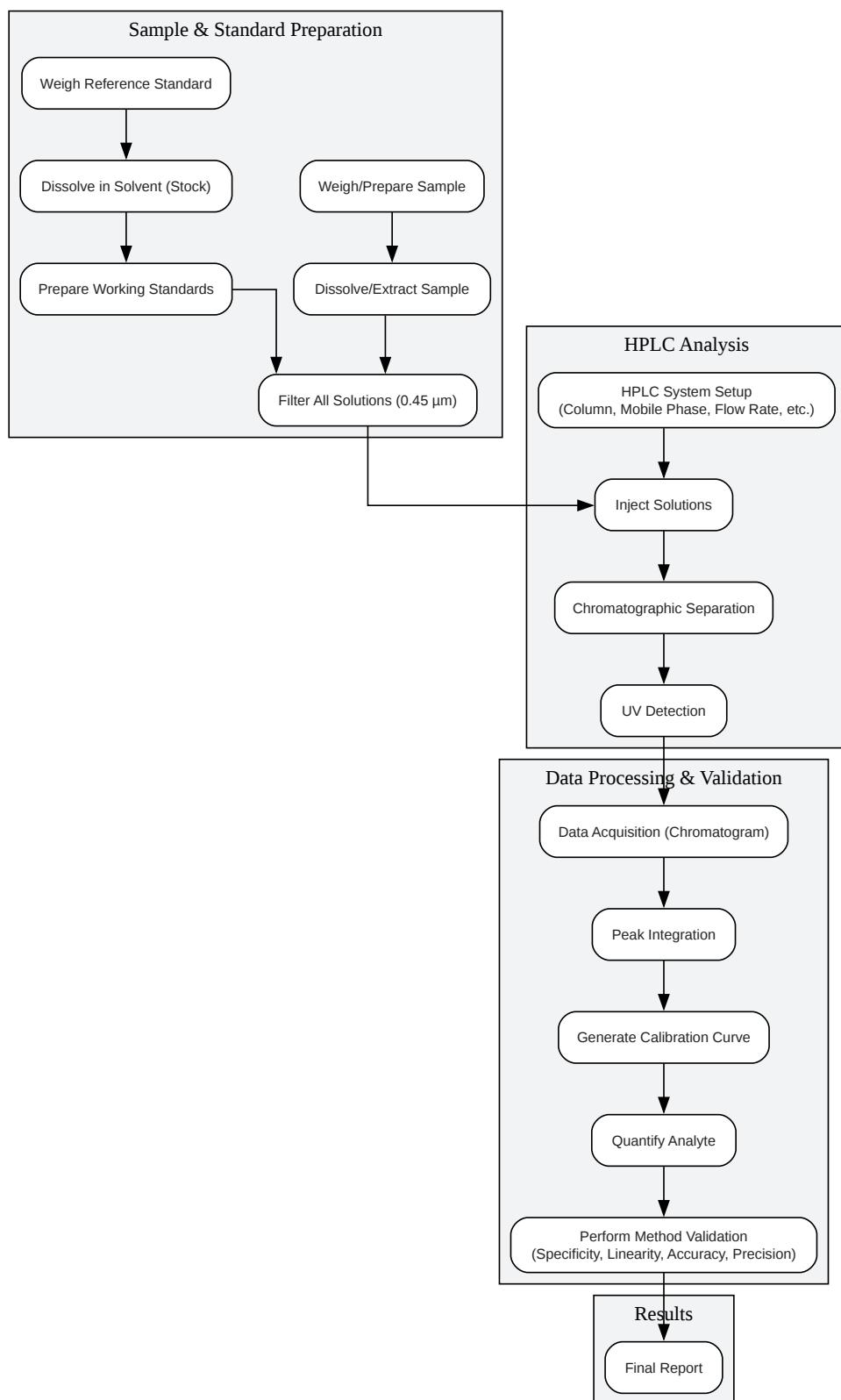
Table 4: LOD and LOQ

Parameter	Result (µg/mL)
Limit of Detection (LOD)	

| Limit of Quantification (LOQ) ||

Visualization

The logical workflow for the HPLC analysis of **1H-benzimidazole-5-carbohydrazide** is depicted in the following diagram.



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Caption: Workflow for HPLC analysis of **1H-benzimidazole-5-carbohydrazide**.

Conclusion

The proposed HPLC method provides a reliable starting point for the quantitative analysis of **1H-benzimidazole-5-carbohydrazide**. By following the detailed experimental protocols and method validation procedures outlined in this application note, researchers can ensure the generation of accurate and precise data, which is essential for the advancement of drug development programs involving this and related compounds.

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